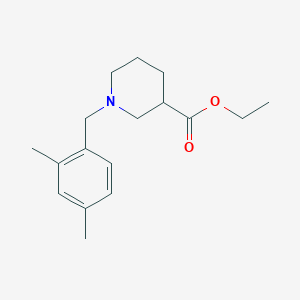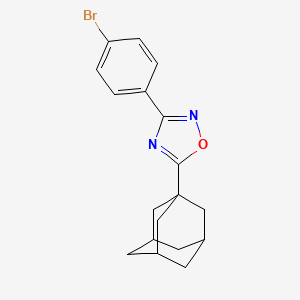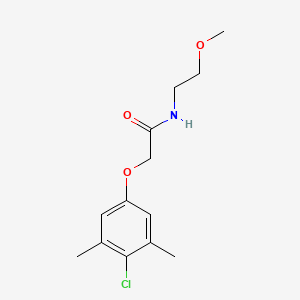![molecular formula C21H32O5 B4960383 diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
diethyl [4-(2-tert-butylphenoxy)butyl]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [4-(2-tert-butylphenoxy)butyl]malonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is commonly referred to as DBM and has a molecular formula of C19H28O5. DBM is a malonic acid derivative that contains an ester group and a phenoxy group attached to a butyl chain.
作用机制
The mechanism of action of DBM is not fully understood, but it is believed to act through multiple pathways. In anticancer studies, DBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DBM has also been shown to inhibit the replication of certain viruses by disrupting their ability to bind to host cells. In organic synthesis reactions, DBM acts as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-carbon bonds.
Biochemical and Physiological Effects
DBM has been shown to have both biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the activity of enzymes involved in cancer cell growth and viral replication. DBM has also been shown to decrease the production of inflammatory cytokines in vitro. In vivo studies have shown that DBM can inhibit tumor growth in animal models and reduce inflammation in animal models of disease.
实验室实验的优点和局限性
DBM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DBM is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, DBM does have some limitations. It is not water-soluble, which can make it difficult to use in aqueous environments. DBM can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving DBM. In medicinal chemistry, DBM could be further studied for its anticancer, antiviral, and anti-inflammatory properties. DBM could also be studied for its potential use as a catalyst in organic synthesis reactions. In materials science, DBM could be further studied for its use as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for nanoparticles. Additionally, the mechanism of action of DBM could be further elucidated to better understand its potential applications in various fields.
合成方法
DBM can be synthesized through a multistep process that involves the reaction of malonic acid with diethyl sulfate to form diethyl malonate. The resulting diethyl malonate is then reacted with 2-tert-butylphenol in the presence of a base to form diethyl [4-(2-tert-butylphenoxy)butyl]malonate. The synthesis of DBM is a relatively simple process that can be performed in a laboratory setting.
科学研究应用
DBM has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, DBM has been shown to have anticancer, antiviral, and anti-inflammatory properties. DBM has also been studied for its potential use as a catalyst in organic synthesis reactions. In materials science, DBM has been used as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for nanoparticles.
属性
IUPAC Name |
diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-6-24-19(22)16(20(23)25-7-2)12-10-11-15-26-18-14-9-8-13-17(18)21(3,4)5/h8-9,13-14,16H,6-7,10-12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGWYIYTSALQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC=C1C(C)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)

![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)

![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)



![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)